4-Metilesculetina

Descripción general

Descripción

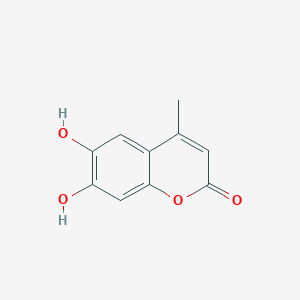

La metilesculetina, también conocida como 4-metilesculetina, es un derivado de cumarina que se produce de forma natural. Se caracteriza estructuralmente por un núcleo de benzopirona con grupos hidroxilo en las posiciones 6 y 7 y un grupo metilo en la posición 4. Este compuesto es conocido por sus diversas propiedades farmacológicas, que incluyen efectos antiinflamatorios, antioxidantes y neuroprotectores .

Aplicaciones Científicas De Investigación

La metilesculetina tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como sensor fluorescente en reacciones de acoplamiento de Suzuki.

Biología: Exhibe propiedades antiinflamatorias y antioxidantes, lo que la hace útil en el estudio del estrés oxidativo y la inflamación.

Medicina: Se investiga su posible efecto antidepresivo mediante la inhibición del inflamasoma NLRP3.

Industria: Se utiliza como indicador de pH y en la síntesis de otros compuestos bioactivos

Mecanismo De Acción

La metilesculetina ejerce sus efectos a través de varios objetivos y vías moleculares:

Antiinflamatorio: Inhibe el inflamasoma NLRP3, reduciendo la producción de citoquinas proinflamatorias como la interleucina-6 y el factor de necrosis tumoral alfa.

Antioxidante: Mejora la actividad de enzimas antioxidantes como la superóxido dismutasa y el glutatión, reduciendo el estrés oxidativo.

Neuroprotector: Aumenta los niveles del factor neurotrófico derivado del cerebro y disminuye los niveles de cortisol, proporcionando neuroprotección

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La metilesculetina se puede sintetizar mediante varios métodos. Una ruta sintética común implica la condensación del triacetato de hidroxihidroquinona y el acetoacetato de etilo en presencia de ácido sulfúrico. La mezcla de reacción se calienta a 80 °C y luego se enfría a temperatura ambiente, lo que da como resultado la formación de metilesculetina .

Métodos de producción industrial: La producción industrial de metilesculetina normalmente implica el uso de técnicas de síntesis orgánica a gran escala. El proceso comienza con la preparación del triacetato de hidroxihidroquinona y el acetoacetato de etilo, seguidos de su condensación en condiciones controladas. El producto se purifica luego mediante recristalización para obtener metilesculetina de alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: La metilesculetina experimenta diversas reacciones químicas, que incluyen:

Oxidación: La metilesculetina se puede oxidar para formar quinonas.

Reducción: Las reacciones de reducción pueden convertir la metilesculetina en sus derivados dihidro correspondientes.

Sustitución: La metilesculetina puede sufrir reacciones de sustitución, particularmente en los grupos hidroxilo.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución a menudo implican reactivos como los cloruros de acilo y los haluros de alquilo.

Principales productos:

Oxidación: Quinonas

Reducción: Derivados dihidro

Sustitución: Varias cumarinas sustituidas

Comparación Con Compuestos Similares

La metilesculetina se compara con otros derivados de cumarina como la esculetina y la fraxetina:

Esculetina: Similar a la metilesculetina pero carece del grupo metilo en la posición 4. Ambos compuestos exhiben propiedades antioxidantes y antiinflamatorias, pero la metilesculetina ha demostrado una mayor eficacia en ciertas aplicaciones.

Fraxetina: Otro derivado de cumarina con grupos hidroxilo en las posiciones 7 y 8.

Compuestos similares:

- Esculetina

- Fraxetina

- Escopoleína

- Umbelífera

Actividad Biológica

4-Methylesculetin (4-MESC), a natural coumarin derivative, has garnered significant attention in recent years due to its diverse biological activities, particularly its anti-inflammatory, antioxidant, and potential antidepressant properties. This article provides a comprehensive overview of the biological activities associated with 4-MESC, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of 4-methylesculetin is represented as follows:

- Chemical Formula : C₉H₈O₄

- IUPAC Name : 6,7-dihydroxy-4-methylcoumarin

Chemical Structure of 4-Methylesculetin (Placeholder for actual image)

Anti-Inflammatory Activity

Research has demonstrated that 4-MESC exhibits potent anti-inflammatory effects, particularly in models of inflammatory bowel disease (IBD) and other inflammatory conditions.

Key Findings:

- In a study using a dextran sulfate sodium (DSS) model of colitis, mice treated with 25 mg/kg of 4-MESC showed significant improvement in macroscopic and microscopic parameters of colonic inflammation. The treatment reduced myeloperoxidase (MPO) activity and levels of interleukin-6 (IL-6), indicating decreased inflammation and oxidative stress .

- Another study highlighted 4-MESC's ability to inhibit the NLRP3 inflammasome, which is implicated in various inflammatory diseases, including depression. The compound significantly reduced pro-inflammatory cytokines in both serum and brain tissues .

Antioxidant Properties

4-MESC has been shown to possess strong antioxidant capabilities, which contribute to its protective effects against oxidative stress-related damage.

Mechanisms:

- It acts as a radical scavenger, effectively neutralizing reactive oxygen species (ROS) and preventing lipid peroxidation. This was evidenced by its ability to enhance superoxide dismutase (SOD) activity and maintain glutathione levels in various experimental models .

- In vitro studies indicated that 4-MESC protected human umbilical vein endothelial cells from linoleic acid hydroperoxide-induced cytotoxicity, demonstrating its protective role against oxidative damage .

Antidepressant-Like Effects

Emerging research suggests that 4-MESC may have potential as an antidepressant through its anti-inflammatory mechanisms.

Study Overview:

- A study conducted on mice subjected to lipopolysaccharide (LPS)-induced depression-like behavior found that high doses of 4-MESC significantly reduced immobility in behavioral tests without affecting overall locomotor activity. This effect was associated with decreased levels of inflammatory markers such as IL-6 and TNF-α .

Summary of Research Findings

Case Studies

- Inflammatory Bowel Disease : In a controlled experiment involving DSS-induced colitis in mice, administration of 4-MESC led to significant reductions in inflammation markers and improvements in colon health.

- Depression Models : Mice treated with 50 mg/kg of 4-MESC exhibited notable behavioral improvements in tests designed to measure depressive symptoms, suggesting a potential therapeutic role for mood disorders linked to inflammation.

Propiedades

IUPAC Name |

6,7-dihydroxy-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c1-5-2-10(13)14-9-4-8(12)7(11)3-6(5)9/h2-4,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVOJTUXGYQVLAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=CC(=C(C=C12)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060187 | |

| Record name | 4-Methylesculetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

529-84-0 | |

| Record name | 4-Methylesculetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-Dihydroxy-4-methylcoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylesculetin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11828 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1-Benzopyran-2-one, 6,7-dihydroxy-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methylesculetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-dihydroxy-4-methylcoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.701 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLESCULETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/132H8N0A91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: 4-MESC exhibits its biological activity through multiple mechanisms. One prominent mechanism is its ability to inhibit hyaluronan synthase, an enzyme crucial for hyaluronan synthesis. This inhibition leads to a decrease in hyaluronan levels, impacting various cellular processes like cell adhesion, invasion, and tumor metastasis. [] 4-MESC is also a potent reactive oxygen species (ROS) scavenger and metal chelating agent, contributing to its antioxidant and protective effects against oxidative stress. [] Additionally, 4-MESC acts as a Nrf2 activator, promoting the expression of antioxidant genes and further contributing to its protective effects. []

ANone: 4-MESC demonstrates anti-inflammatory effects by inhibiting the NLRP3 inflammasome. It exhibits a high binding affinity for the NLRP3 PYD domain. [] This interaction likely disrupts the assembly and activation of the inflammasome, leading to reduced production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. []

ANone: Research suggests that 4-MESC influences smooth muscle relaxation and contraction by modulating prostaglandin synthesis. Studies using prostaglandin synthesis inhibitors like lysine acetylsalicylate and indomethacin have shown that these inhibitors can reduce or abolish the relaxation induced by 4-MESC. [, , , ] This suggests that 4-MESC's effects on smooth muscle are mediated, at least in part, by the release of prostaglandins.

ANone: The molecular formula of 4-methylesculetin is C10H8O4, and its molecular weight is 192.17 g/mol. []

ANone: Yes, 4-methylesculetin has been characterized using various spectroscopic techniques. Infrared (IR) spectroscopy reveals important bands corresponding to its functional groups. [] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about its structure, including 1H NMR signals assigned to specific protons within the molecule. []

ANone: Yes, density functional theory (DFT) calculations have been employed to investigate the molecular structure and properties of 4-methylesculetin. These studies have provided insights into its electronic structure, HOMO-LUMO energy gap, and molecular descriptors such as octanol-water and air-water partition coefficients. []

ANone: DFT calculations indicate that 4-methylesculetin possesses a relatively small HOMO-LUMO energy gap compared to other coumarin derivatives, suggesting its potential reactivity. [] Furthermore, calculated molecular descriptors like the index of electrophilicity suggest that 4-methylesculetin exhibits strong electrophilicity, indicating its propensity to accept electrons and participate in chemical reactions. []

ANone: Research suggests that the introduction of hydroxyl groups, particularly at positions 6, 7, and 8 of the coumarin ring, significantly enhances contact sensitization activity. [] This observation highlights the importance of the catecholic structure for sensitization potential. []

ANone: While the provided research doesn't explicitly compare 4-MESC with esculetin (lacking the 4-methyl group) across all activities, the 4-methyl group appears to influence its metabolic profile. Studies show 4-MESC is metabolized at a slower rate compared to esculetin by UGT1A6 and UGT1A9 enzymes. [] This difference in metabolism could potentially affect the pharmacokinetic profile and overall efficacy of these two compounds.

ANone: The main metabolic pathway for 4-MESC in vitro is 7-O-monoglucuronidation. This process is primarily catalyzed by UDP-glucuronosyltransferases UGT1A6 and UGT1A9, mainly in the liver. []

ANone: Studies using Caco-2 monolayers and intestinal perfusion models suggest that both 4-MESC and its parent compound, esculetin, demonstrate good permeability, indicating efficient absorption in the intestines. [] Moreover, 4-MESC can cross the blood-brain barrier, as indicated by pharmacokinetic analysis using the SwissADME tool and confirmed by its observed effects on the central nervous system. []

ANone: In vitro studies have shown that 4-MESC inhibits hyaluronan synthesis in human pancreatic cancer cells, leading to reduced cell adhesion and locomotion. [] Furthermore, 4-MESC exhibits antitumor activity against pancreatic cancer in vivo using nude mice models, slowing down tumor growth. []

ANone: Studies using lipopolysaccharide (LPS) to induce depression-like behavior in mice have shown that 4-MESC can significantly reduce immobility duration in both the tail suspension test and the forced swim test. [] This suggests potential antidepressant-like effects of 4-MESC.

ANone: Yes, in vivo studies have demonstrated that 4-MESC can protect against DNA damage caused by the chemotherapeutic drug doxorubicin. This protection was observed in various tissues including peripheral blood, liver, bone marrow, brain, and testicle cells. []

ANone: Researchers have utilized liquid chromatography-mass spectrometry (LC-MS) and 1H-nuclear magnetic resonance (1HNMR) to identify and characterize the metabolites of 4-MESC, particularly its glucuronide conjugates. [] These techniques provide detailed structural information and enable the quantification of 4-MESC and its metabolites in biological samples.

ANone: The interaction of 4-MESC with HSA has been studied using various techniques including Saturation Transfer Difference Nuclear Magnetic Resonance (STD-NMR) spectroscopy, fluorescence spectroscopy, and molecular docking studies. [] These methods provide complementary information regarding binding affinity, binding sites, and the structural aspects of the interaction.

ANone: Studies using transporter gene knockout mice and Caco-2 cells have revealed that efflux transporters, particularly breast cancer resistance protein (BCRP) and multidrug resistance-associated protein 2 (MRP2), play a significant role in the excretion of 4-MESC glucuronides. [] Inhibition of these transporters led to increased plasma concentrations of 4-MESC glucuronides, highlighting their importance in the pharmacokinetic profile of 4-MESC. []

ANone: 4-MESC exhibits promising activities in various fields. In medicinal chemistry, its anti-inflammatory, antioxidant, and antitumor properties make it a potential candidate for developing novel therapeutics for inflammatory diseases, cancer, and neurodegenerative disorders. [, , ] Its application as a fluorescent probe in chemical sensor development for detecting sulfur mustard simulants highlights its utility in analytical chemistry and environmental monitoring. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.